(3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride
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Overview
Description
“(3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride” is a type of organic compound known as a piperidine, which is a heterocyclic organic compound with a six-membered ring containing one nitrogen atom . Piperidines are commonly found in many natural and synthetic compounds .
Synthesis Analysis
While specific synthesis methods for “(3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride” were not found, similar compounds have been synthesized using chemoenzymatic methods . These methods often involve ring-closing metathesis and lipase-mediated kinetic resolution strategies .Molecular Structure Analysis
The molecular structure of a compound like “(3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride” would likely involve a piperidine ring, a phenyl group, and a methyl group . The (3S,4R) designation refers to the stereochemistry of the molecule, indicating the spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving piperidines can be quite diverse, depending on the specific substituents present on the piperidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride” would depend on its specific structure . For example, the presence of a piperidine ring could influence its basicity, while the presence of a phenyl group could influence its aromaticity .Scientific Research Applications
- (3S,4R)-Methylphenidate is a stereoisomer of the commonly used ADHD medication methylphenidate (Ritalin). It acts as a dopamine reuptake inhibitor, enhancing dopamine availability in the brain. Researchers study its effects on neurotransmission, receptor binding, and neuronal signaling pathways .
- Due to its stimulant properties, (3S,4R)-Methylphenidate has been investigated for its potential to improve attention, focus, and cognitive performance. It is prescribed for attention deficit hyperactivity disorder (ADHD) and narcolepsy. Research explores its mechanisms of action and long-term effects on cognition .
- Understanding the molecular basis of addiction is crucial. (3S,4R)-Methylphenidate mimics endogenous molecules involved in cell-cell signaling, making it relevant in drug abuse studies. Researchers explore its impact on reward pathways, withdrawal, and craving mechanisms .
- The compound’s metabolites and protein targets play essential roles in cell signaling. Scientists use mass spectrometry-based techniques to identify and quantify these molecules(3S,4R)-Methylphenidate contributes to metabolomics and proteomics research .
- Researchers have developed improved synthetic routes to obtain (3S,4R)-Methylphenidate . These advances enhance its availability for scientific investigations and therapeutic applications .
- Investigating the effects of (3S,4R)-Methylphenidate on memory formation, consolidation, and retrieval is essential. Behavioral experiments explore its impact on learning, memory, and behavior in animal models .
Neuropharmacology and Neurotransmission Modulation
Cognitive Enhancement and Attention Disorders
Drug Abuse and Addiction Research
Metabolomics and Proteomics
Synthetic Chemistry and Stereoselective Synthesis
Behavioral Studies and Memory Research
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound like “(3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride” could involve further exploration of its synthesis, properties, and potential applications . This could include the development of more efficient synthesis methods, the investigation of its interactions with biological targets, and the exploration of its potential uses in various fields.
properties
IUPAC Name |
(3S,4R)-4-methyl-3-phenylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11;/h2-6,10,12-13H,7-9H2,1H3;1H/t10-,12+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMICDKJSLDYHT-IYJPBCIQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-Methyl-3-phenylpiperidine;hydrochloride |
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